molecular formula C18H31N5O2S B5461822 N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5461822
M. Wt: 381.5 g/mol
InChI Key: LVYJUTWFCKUJFD-UHFFFAOYSA-N
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Description

N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring and the piperidine ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiadiazole derivatives, such as:

Uniqueness

N1,N1-DIETHYL-N4-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2S/c1-5-13(6-2)16-20-21-17(26-16)19-15(24)14-9-11-23(12-10-14)18(25)22(7-3)8-4/h13-14H,5-12H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYJUTWFCKUJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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